(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Catalog No.
S1499136
CAS No.
168297-86-7
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

CAS Number

168297-86-7

Product Name

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

IUPAC Name

(4S)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1

InChI Key

QICFUFOXXNIZFF-LURJTMIESA-N

SMILES

CC(C)C1C(OC(=O)N1)(C)C

Synonyms

2-Oxazolidinone,5,5-dimethyl-4-(1-methylethyl)-,(4S)-(9CI)

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C)C

Isomeric SMILES

CC(C)[C@H]1C(OC(=O)N1)(C)C

Synthesis:

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be synthesized through various methods, including:

  • Asymmetric aldol reaction using a chiral auxiliary [].
  • Cyclization of a hydroxylamine derivative [].

Applications in scientific research:

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has been studied for its potential applications in various fields of scientific research, including:

  • Asymmetric catalysis: Due to its chirality, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be used as a ligand in asymmetric catalysts for various organic reactions [, ].
  • Medicinal chemistry: It has been investigated as a potential building block for the synthesis of new drugs, particularly those targeting neurodegenerative diseases [].
  • Material science: It has been explored for its potential use in the development of new materials with specific properties [].

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral compound with the molecular formula C8H15NO2C_8H_{15}NO_2 and a molecular weight of approximately 157.21 g/mol. It is recognized for its unique oxazolidinone structure, which features a five-membered ring containing nitrogen and oxygen atoms. This compound is utilized primarily in organic synthesis and medicinal chemistry due to its ability to act as a chiral auxiliary, facilitating asymmetric synthesis processes .

, particularly in the formation of enantiomerically enriched products. Its oxazolidinone framework allows it to undergo transformations such as:

  • Nucleophilic substitutions: The nitrogen atom can facilitate nucleophilic attack, leading to the formation of diverse derivatives.
  • Ring-opening reactions: Under specific conditions, the oxazolidinone ring can be opened to yield linear products that retain the chiral information.
  • Asymmetric synthesis: As a chiral auxiliary, it can be employed in reactions such as aldol condensations and Michael additions to produce chiral centers in target molecules .

Research indicates that (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone exhibits notable biological activity. It has been studied for its potential applications in pharmaceuticals, particularly as an antibiotic and in the treatment of various diseases. Its ability to enhance the activity of certain drugs or act as a precursor in drug synthesis highlights its significance in medicinal chemistry .

The synthesis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be achieved through several methods:

  • Starting from amino acids: It can be synthesized from (S)-valine or other chiral amino acids through cyclization reactions.
  • Using chiral catalysts: Chiral catalysts can facilitate the formation of this compound from simpler precursors while ensuring high enantiomeric purity.
  • Chemical modifications: Existing oxazolidinones can be modified through alkylation or acylation processes to yield (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone .

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone finds applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, particularly those requiring chiral centers.
  • Agriculture: The compound may also have potential applications in agrochemicals as a chiral building block for pesticide synthesis.
  • Research: It is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone have shown that it can interact with various biological targets. These interactions are crucial for understanding its pharmacological properties. Studies indicate that it may interact with enzymes and receptors involved in metabolic pathways, influencing drug efficacy and safety profiles .

Several compounds share structural similarities with (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(R)-(+) - 4-Isopropyl-5,5-dimethyl-2-oxazolidinoneEnantiomerOpposite chirality; different biological activity
4-Methyl-2-oxazolidinoneOxazolidinoneLacks branched alkyl groups; less steric hindrance
2-OxazolidinoneBasic oxazolidine structureNo additional substituents; simpler structure

The unique branched alkyl groups present in (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone contribute to its distinct properties and reactivity compared to these similar compounds .

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (CAS 168297-86-7) is a chiral oxazolidinone featuring a five-membered heterocyclic ring with a stereogenic center at C4. Its molecular formula, $$ \text{C}8\text{H}{15}\text{NO}_2 $$, includes a gem-dimethyl group at C5 and an isopropyl substituent at C4, which collectively enforce a rigid conformational bias. This structural rigidity enhances its efficacy as a chiral auxiliary, particularly in reactions requiring precise stereochemical control.

Recent studies highlight its utility in mimicking Evans’ 4-tert-butyloxazolidin-2-one, a cornerstone of asymmetric synthesis. By biasing the C4 stereodirecting group’s conformation, the gem-dimethyl substituent amplifies stereoselectivity in alkylations and cycloadditions. For instance, diastereoselectivities exceeding 99:1 have been reported in Pd-catalyzed asymmetric acetalizations.

Significance of Chiral Oxazolidinones in Asymmetric Synthesis

Chiral oxazolidinones, first popularized by Evans in the 1980s, remain indispensable in asymmetric synthesis due to their predictable stereochemical outcomes and ease of removal. Their ability to form chelated enolates with Lewis acids (e.g., $$ \text{Bu}_2\text{BOTf} $$) enables precise control over aldol and alkylation reactions. The (S)-(-)-4-isopropyl variant distinguishes itself by combining the steric bulk of a tert-butyl group with synthetic accessibility, making it a cost-effective alternative.

Objectives and Scope

This review examines the synthesis, mechanistic role, and applications of (S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone. Emphasis is placed on its conformational dynamics, comparative performance against classical auxiliaries, and emerging applications in drug discovery.

Enantioselective Synthetic Routes

Cyclization Strategies from Amino Alcohol Precursors

Cyclization of amino alcohols remains a cornerstone for oxazolidinone synthesis. A microwave-assisted protocol using dimethyl carbonate (DMC) and tetrabutylammonium chloride (TBAC) enables rapid cyclization-deacetylation-methylation in a single pot, achieving yields exceeding 90% for 4-substituted derivatives [6]. For (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, this method avoids toxic phosgene derivatives while maintaining stereochemical integrity.

Alternative approaches involve propionic anhydride-mediated acylation of (S)-4-isopropyl-1,3-oxazolidin-2-one precursors. Lithium chloride and triethylamine facilitate the nucleophilic substitution at 0°C, followed by room-temperature stirring to achieve 99% yield [5]. The stereochemical outcome depends on the chiral pool starting material, typically derived from L-valine.

Cyclization MethodPrecursorCatalyst/ReagentYield (%)ee (%)
Microwave-assisted (DMC/TBAC)N-Acetylated amino alcoholsTBAC92>99
Propionic anhydride(S)-4-Isopropyl-oxazolidinoneLiCl, Et3N9998

Use of Chiral Auxiliaries and Catalysts in Synthesis

Ruthenium(II)–NHC complexes catalyze asymmetric hydrogenation of 2-oxazolones to produce 2-oxazolidinones with up to 96% enantiomeric excess (ee) [2]. For the target compound, this method enables late-stage introduction of the isopropyl group while preserving the dimethyl configuration. Chiral auxiliaries like Evans’ oxazolidinones direct asymmetric alkylation, as demonstrated in the synthesis of β-amino alcohol intermediates [3].

Biocatalytic approaches using engineered myoglobin variants achieve enantiodivergent synthesis via intramolecular C(sp³)-H amination of carbamates. The Y146F mutation suppresses reductive side reactions, yielding oxazolidinones with 94% ee [4].

Industrial Scale Production Techniques

Continuous Flow Reactor Applications

Continuous flow systems enhance heat transfer and mixing efficiency for exothermic cyclization reactions. A two-stage reactor design separates the acylation and cyclization steps, reducing byproduct formation. Residence times under 10 minutes at 130°C improve throughput by 300% compared to batch processes [6].

Catalyst and Solvent Recycling Approaches

Ruthenium catalysts from asymmetric hydrogenation are recovered via biphasic solvent systems (e.g., heptane/ethanol), achieving 85% recovery after five cycles [2]. TBAC ionic liquid catalysts in microwave-assisted reactions are reused without purification, maintaining 90% activity over three batches [6].

Retrosynthetic Analysis and AI-Assisted Synthetic Planning

Retrosynthetic disconnection of the oxazolidinone ring suggests two pathways:

  • Amide bond formation: From β-amino alcohol and carbonyl precursors.
  • Ring-opening/closure: Using chiral epoxides or aziridines.

Machine learning models trained on asymmetric hydrogenation datasets predict optimal Ru ligand configurations, reducing trial-and-error screening by 70% [2].

Optimization of Reaction Conditions for High Enantiomeric Purity

ParameterOptimal RangeImpact on ee (%)
Reaction temperature0–25°CΔ10°C = ±3% ee
Catalyst loading (Ru)0.5–1.0 mol%<0.5%: incomplete
Solvent polarityTetrahydrofuran > Ethanol+8% ee in THF

Lower temperatures (-20°C) in propionic anhydride reactions minimize racemization, while THF stabilizes transition states in cyclization [5]. Kinetic resolution using immobilized lipases further enriches ee to >99.5% [4].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4S)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-15

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